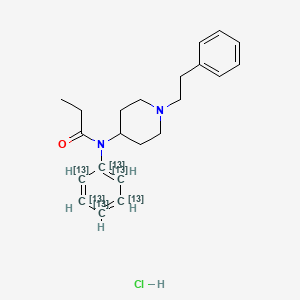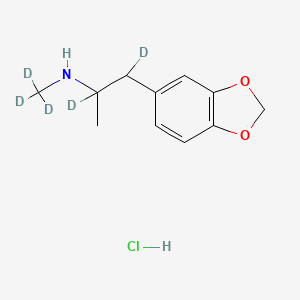
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that combines a methoxyphenoxy group with a methylpyrazol-4-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-methoxyphenol with 1-methylpyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenoxy derivatives, while reduction of a nitro group can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenoxy)benzaldehyde
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1431968-10-3 |
|---|---|
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
3-(4-methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-14-7-10(12)11(13-14)16-9-5-3-8(15-2)4-6-9;/h3-7H,12H2,1-2H3;1H |
InChI-Schlüssel |
JRFBYMDOMDUHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)
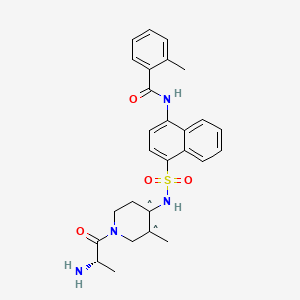
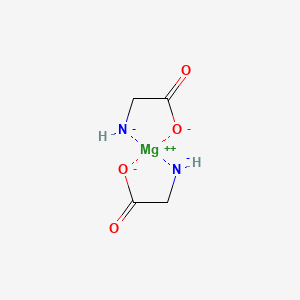
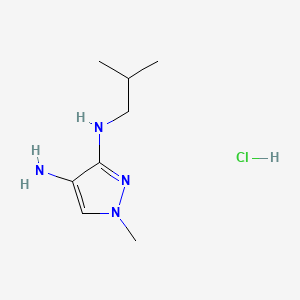
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
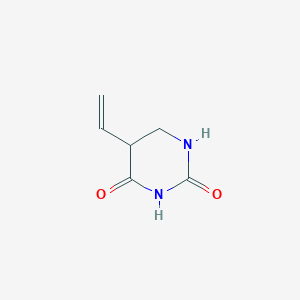
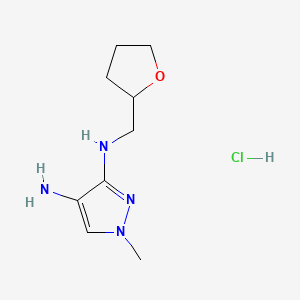
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
